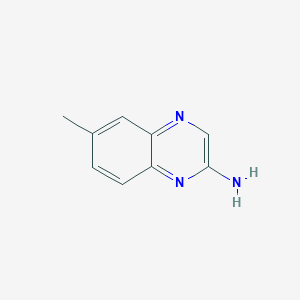

6-Methylquinoxalin-2-amine

描述

Structure

3D Structure

属性

分子式 |

C9H9N3 |

|---|---|

分子量 |

159.19 g/mol |

IUPAC 名称 |

6-methylquinoxalin-2-amine |

InChI |

InChI=1S/C9H9N3/c1-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3,(H2,10,12) |

InChI 键 |

WAWQODCAODSNFR-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC2=NC=C(N=C2C=C1)N |

产品来源 |

United States |

Chemical and Physical Properties

Detailed experimental data for the specific chemical and physical properties of 6-Methylquinoxalin-2-amine are not extensively documented in publicly available literature. However, we can infer some of its characteristics based on related compounds. For comparison, data for the parent compound, quinoxalin-2-amine, and the isomeric quinoxalin-6-amine are presented below. These values are computed and sourced from chemical databases.

Table 1: Computed Properties of Related Quinoxaline (B1680401) Amines

| Property | quinoxalin-2-amine | quinoxalin-6-amine |

|---|---|---|

| Molecular Formula | C₈H₇N₃ | C₈H₇N₃ |

| Molecular Weight | 145.16 g/mol | 145.16 g/mol |

| IUPAC Name | quinoxalin-2-amine nih.gov | quinoxalin-6-amine nih.gov |

| SMILES | C1=CC=C2C(=C1)N=CC(=N2)N nih.gov | C1=CC2=NC=CN=C2C=C1N nih.gov |

| Hydrogen Bond Donor Count | 2 | 1 |

| Hydrogen Bond Acceptor Count | 3 | 3 |

| Topological Polar Surface Area | 51.8 Ų | 51.8 Ų |

For this compound, the molecular formula would be C₉H₉N₃, and the molecular weight would be approximately 159.19 g/mol . mtieat.org The presence of the methyl group, an electron-donating group, on the benzene (B151609) ring may subtly alter the electronic distribution and basicity of the molecule compared to its non-methylated counterpart.

Advanced Spectroscopic and Spectrometric Elucidation of 6 Methylquinoxalin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Stereochemical Assignments

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information about the number and type of protons and carbons, multi-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular puzzle of 6-Methylquinoxalin-2-amine. science.govsdsu.eduyoutube.comscribd.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.eduyoutube.com For this compound, a COSY spectrum would be expected to show a crucial correlation between the aromatic protons at position 5 (H5) and position 7 (H7), confirming their adjacency on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. science.govcolumbia.edu It is invaluable for assigning carbon resonances. For instance, the HSQC spectrum would show cross-peaks connecting the methyl protons to the methyl carbon (C-CH₃), H3 to C3, H5 to C5, and so on. This allows for the direct assignment of all protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique is critical for piecing together the molecular skeleton by revealing long-range correlations (typically 2-4 bonds) between protons and carbons. science.govyoutube.comcolumbia.edu It is particularly useful for identifying quaternary (non-protonated) carbons. Key expected HMBC correlations for this compound would include:

The methyl protons (H-CH₃) showing correlations to the C6 and C5 carbons.

The H3 proton showing correlations to C2, C4a, and C8a.

The H5 proton correlating with C4a, C7, and the methyl carbon.

The amine protons (-NH₂) showing correlations to the C2 and C3 carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects correlations between protons that are close in space, regardless of their bonding connectivity. It is essential for determining stereochemistry and conformational preferences. In the context of this compound derivatives with stereocenters or in studies of intermolecular interactions, NOESY provides definitive spatial information.

The combined data from these 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals in this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on foundational NMR principles and data from analogous quinoxaline (B1680401) structures.

| Position | Atom Type | Predicted Chemical Shift (ppm) | Expected Key 2D NMR Correlations |

| 2 | C | ~155.0 | HMBC to H3, -NH₂ |

| 3 | CH | ~7.8 - 8.0 | HSQC to H3; HMBC to C2, C4a, C8a; COSY to none |

| 4a | C | ~138.0 | HMBC to H3, H5 |

| 5 | CH | ~7.5 - 7.7 | HSQC to H5; HMBC to C4a, C7, C-CH₃; COSY to H7 |

| 6 | C | ~135.0 | HMBC to H-CH₃, H5, H7 |

| 7 | CH | ~7.3 - 7.5 | HSQC to H7; HMBC to C5, C8a; COSY to H5 |

| 8 | CH | ~7.9 - 8.1 | HSQC to H8; HMBC to C4a, C6; COSY to H7 |

| 8a | C | ~140.0 | HMBC to H3, H7, H8 |

| -CH₃ | CH₃ | ~2.4 - 2.6 | HSQC to C-CH₃; HMBC to C6, C5 |

| -NH₂ | NH₂ | ~5.5 - 6.5 (broad) | HMBC to C2, C3 |

For studying this compound in its solid, crystalline form, solid-state NMR (ssNMR) is a powerful, non-destructive technique. It provides information on molecular structure, conformation, and intermolecular packing that is inaccessible in solution-state NMR. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples, which can be used to distinguish between different polymorphs (crystalline forms) of the compound. This is particularly relevant in materials science and pharmaceutical development, where the crystalline form can significantly impact a compound's properties. Recent advancements in ssNMR can even be used to monitor mechanochemical reactions in real-time. chemrxiv.org

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and for deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). mdpi.comacs.org This precision allows for the unambiguous determination of the elemental formula of this compound. For a molecule to be identified as C₉H₉N₃, its measured monoisotopic mass must match the calculated exact mass with very low error. HRMS is the definitive method for confirming the molecular formula of a newly synthesized compound. nih.gov

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₉N₃ |

| Calculated Exact Mass ([M+H]⁺) | 160.0869 |

| Ionization Mode | Electrospray Ionization (ESI) |

| Expected Observation | High-resolution measurement of the protonated molecule at m/z 160.0869 ± 0.0008 (for 5 ppm mass accuracy) |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. nih.gov In a typical experiment, the protonated molecule ([M+H]⁺) of this compound is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information. copernicus.org The fragmentation pattern is like a fingerprint for the molecule.

For this compound, characteristic fragmentation pathways would likely involve:

α-Cleavage: A common pathway for amines is the cleavage of the bond alpha to the nitrogen atom. libretexts.orgyoutube.com

Ring Fragmentation: The quinoxaline ring system can undergo characteristic cleavages, often involving the loss of small neutral molecules like HCN or N₂.

Loss of Methyl Radical: Cleavage of the methyl group from the aromatic ring is another plausible fragmentation route.

Analyzing these specific fragmentation pathways allows researchers to confirm the connectivity of the quinoxaline core, the position of the methyl group, and the location of the amine substituent. nih.govnih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced technique that separates ions based not only on their mass-to-charge ratio but also on their size, shape, and charge distribution. nih.govub.edu In the gas phase, ions are passed through a drift tube filled with a buffer gas under the influence of an electric field. Compact, tightly folded ions travel faster than extended, unfolded conformers. chemrxiv.org

This technique adds another dimension of separation and characterization, making it possible to:

Separate isomeric and isobaric compounds that are indistinguishable by mass spectrometry alone.

Gain insight into the three-dimensional structure and conformational flexibility of the molecule in the gas phase.

Measure the collision cross-section (CCS) of an ion, a value related to its rotational average size, which can be compared with computationally modeled structures.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides invaluable insights into the functional groups and conformational aspects of this compound.

The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its constituent functional groups. As a primary amine, it exhibits characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹ orgchemboulder.com. Typically, two bands are observed for a primary amine (R-NH₂): an asymmetric stretching vibration at a higher wavenumber and a symmetric stretching vibration at a lower wavenumber orgchemboulder.com. The N-H bending vibration, or scissoring mode, for primary amines is expected to appear in the 1580-1650 cm⁻¹ range orgchemboulder.comnih.gov.

The aromatic C-H stretching vibrations of the quinoxaline ring system are generally observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoxaline ring give rise to a series of bands in the 1400-1620 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is typically found in the 1250-1335 cm⁻¹ range orgchemboulder.com. The methyl group (-CH₃) attached to the quinoxaline ring will exhibit symmetric and asymmetric stretching vibrations around 2870 cm⁻¹ and 2960 cm⁻¹, respectively, as well as bending vibrations in the 1375-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations provide information about the substitution pattern on the benzene ring and typically appear as strong bands in the 675-900 cm⁻¹ region.

A detailed vibrational assignment for this compound, based on typical group frequencies, is presented in the interactive data table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Asymmetric N-H Stretch | ~3400-3500 | Primary Amine |

| Symmetric N-H Stretch | ~3300-3400 | Primary Amine |

| Aromatic C-H Stretch | >3000 | Quinoxaline Ring |

| Aliphatic C-H Stretch (asymmetric) | ~2960 | Methyl Group |

| Aliphatic C-H Stretch (symmetric) | ~2870 | Methyl Group |

| N-H Bend (Scissoring) | ~1580-1650 | Primary Amine |

| C=C and C=N Ring Stretches | ~1400-1620 | Quinoxaline Ring |

| C-H Bend (asymmetric) | ~1450 | Methyl Group |

| C-H Bend (symmetric) | ~1375 | Methyl Group |

| Aromatic C-N Stretch | ~1250-1335 | Aryl Amine |

| C-H Out-of-Plane Bending | ~675-900 | Quinoxaline Ring |

Raman spectroscopy serves as a complementary technique to FTIR for the vibrational analysis of this compound. While N-H and O-H stretching vibrations are typically weak in Raman spectra, the symmetric vibrations of the aromatic ring system often produce strong and sharp signals, providing a distinct molecular fingerprint. The C=C and C=N stretching vibrations of the quinoxaline ring are expected to be prominent in the Raman spectrum. The symmetric "breathing" mode of the aromatic rings, which involves the entire ring system expanding and contracting, is a characteristic feature in the Raman spectra of aromatic compounds and is anticipated to be observed for this compound. For a related compound, 2-amino-3-methyl-5-nitropyridine, the FT-Raman spectrum was recorded from 100-4000 cm⁻¹ nih.gov. This suggests that a similar range would be appropriate for analyzing this compound, with particular attention to the region below 1600 cm⁻¹ for characteristic ring vibrations.

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

Electronic spectroscopy provides crucial information about the electronic transitions and photophysical behavior of this compound and its derivatives.

The UV-Vis absorption spectrum of this compound is expected to exhibit multiple absorption bands arising from π → π* and n → π* electronic transitions within the quinoxaline chromophore. The intense absorption bands typically observed in the 250–350 nm region for quinoxaline derivatives can be attributed to π → π* transitions mdpi.com. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the parent quinoxaline molecule due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. An additional, weaker absorption band in the visible region (around 400–500 nm) may be present, which can be assigned to an intramolecular charge transfer (ICT) transition from the electron-donating amino group to the electron-accepting quinoxaline ring system mdpi.com. For quinoxaline itself, absorption maxima are observed around 305-325 nm nih.gov. The introduction of an amino group is expected to shift these absorptions to longer wavelengths. For instance, various quinoxaline derivatives show absorption maxima in the range of 350-450 nm, with some extending into the visible region researchgate.net.

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | 250-350 |

| n → π / ICT | 400-500 |

Quinoxaline derivatives are known to be fluorescent, and this compound is expected to exhibit emission in the visible region upon excitation at an appropriate wavelength. For a related compound, 2,3-biphenylquinoxalin-6-amine, fluorescence emission is observed at 518 nm with an excitation wavelength of 435 nm researchgate.net. The fluorescence properties, including the emission maximum, quantum yield, and lifetime, are often sensitive to the solvent polarity and the nature of substituents on the quinoxaline ring.

Solid-State Structural Characterization via X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound is not available in the searched literature, data for a related derivative, 6-methyl-1,4-bis[(pyridin-2-yl)methyl]quinoxaline-2,3(1H,4H)-dione, provides some insight into the structural aspects of the 6-methylquinoxaline core researchgate.net.

In the crystal structure of this derivative, the 6-methylquinoxaline-2,3(1H,4H)-dione unit is essentially planar researchgate.net. The crystal packing is stabilized by weak C—H···O interactions, forming a three-dimensional network researchgate.net. For this compound, it is anticipated that the quinoxaline ring system would also be largely planar. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the amino group (N-H···N interactions), which could lead to the formation of dimers or more extended supramolecular architectures.

The table below summarizes the crystallographic data for the related derivative, 6-methyl-1,4-bis[(pyridin-2-yl)methyl]quinoxaline-2,3(1H,4H)-dione researchgate.net.

| Crystal Data | |

| Chemical Formula | C₂₁H₁₈N₄O₂ |

| Crystal System | Not specified |

| Space Group | Not specified |

| a (Å) | 12.465 (1) |

| b (Å) | Not specified |

| c (Å) | 16.1585 (12) |

| α (°) | 90 |

| β (°) | Not specified |

| γ (°) | 90 |

| Volume (ų) | 1792.0 (2) |

| Z | Not specified |

Single-Crystal X-ray Diffraction Studies for Atomic Coordinates and Bonding

A thorough review of scholarly articles and structural databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), yielded no published single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, atomic coordinates, bond lengths, and bond angles is not available in the current scientific literature.

While crystallographic studies have been conducted on various derivatives of the quinoxaline scaffold, none were found for the specific compound this compound. Therefore, no data table of atomic coordinates or bonding information can be presented.

Powder X-ray Diffraction for Polymorph Analysis and Crystallinity

Similarly, a search for powder X-ray diffraction (PXRD) patterns or related studies on this compound did not yield any results. As such, there is no available data on the compound's characteristic diffraction peaks (2θ values), d-spacing, and relative intensities.

Without experimental PXRD data, it is not possible to assess the crystallinity of bulk samples or to investigate the potential existence of different polymorphic forms of this compound. Such studies are crucial for understanding the solid-state properties of a compound, and this remains an uninvestigated area for this particular molecule.

Spectroscopic Property Prediction and Validation

UV-Vis Absorption Maxima Prediction and Analysis of Electronic Transitions

The electronic absorption properties of quinoxaline derivatives can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This computational approach simulates the UV-Vis absorption spectrum by calculating the energies of vertical electronic excitations from the ground state to various excited states. nih.gov For aromatic systems like this compound, the principal absorptions in the UV-visible range typically arise from π → π* and n → π* transitions within the conjugated ring system.

TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP, can determine the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the molecular orbitals involved in each transition. nih.gov The analysis of these transitions provides insight into how substituents, such as the methyl and amine groups on the this compound core, modulate the electronic structure and color of the compound. For instance, the amino group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoxaline core.

Table 1: Representative TD-DFT Predicted Electronic Transitions for a Quinoxaline Derivative Note: This data is illustrative for a generic quinoxaline system, as specific experimental or calculated spectra for this compound are not available in the cited literature. The calculations are typically performed in a solvent model (e.g., methanol or toluene) to better approximate experimental conditions. nih.govnih.gov

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | 350 | 0.15 | HOMO → LUMO (π → π) |

| S0 → S2 | 315 | 0.08 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 280 | 0.25 | HOMO → LUMO+1 (π → π*) |

Reactivity Prediction and Mechanistic Insights via Computational Modeling

Computational modeling is a powerful tool for predicting the chemical reactivity of molecules and elucidating complex reaction mechanisms. researchgate.net By calculating molecular properties such as frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, and various reactivity descriptors, one can forecast how this compound will behave in chemical reactions. The distribution of electron density reveals the most probable sites for electrophilic or nucleophilic attack.

For a given chemical transformation involving this compound, computational methods can map out the entire potential energy surface. This involves identifying all stable intermediates and, crucially, the transition state (TS) structures that connect them. The transition state represents the highest energy point along the reaction coordinate, and its geometry provides a snapshot of the bond-breaking and bond-forming processes.

For example, in a dehydrogenative amination reaction, a plausible mechanism could involve radical intermediates. acs.org Computational studies can model the formation of these radical species and locate the transition states for their subsequent reactions, such as addition to another molecule. acs.orgmdpi.com The calculated energy of the transition state is fundamental to determining the reaction's feasibility.

Once the stationary points (reactants, intermediates, transition states, and products) on the potential energy surface have been identified, their energies can be used to predict the reaction's kinetics and thermodynamics. nih.govnih.gov

Thermodynamics: By calculating the change in Gibbs free energy (ΔG) between reactants and products, one can determine if a reaction is spontaneous (exergonic, ΔG < 0) or non-spontaneous (endergonic, ΔG > 0). Other thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS) are also obtained from these calculations.

Kinetics: The activation energy (Ea), which is the energy difference between the reactants and the transition state, is the primary determinant of the reaction rate. According to Transition State Theory (TST), a higher activation energy corresponds to a slower reaction. researchgate.net Computational methods can provide quantitative predictions of rate constants (k) over a range of temperatures. researchgate.net

Table 2: Hypothetical Thermodynamic and Kinetic Data for a Reaction of this compound Note: This table presents example data to illustrate the output of computational kinetics and thermodynamics studies. Specific values would depend on the reaction being modeled.

| Parameter | Calculated Value | Unit | Implication |

| ΔH (Enthalpy) | -25.0 | kcal/mol | Reaction is exothermic |

| ΔG (Gibbs Free Energy) | -15.5 | kcal/mol | Reaction is spontaneous |

| Ea (Activation Energy) | +18.2 | kcal/mol | Reaction has a moderate energy barrier |

Computational Screening for Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies aim to link the structural features of a molecule to its biological activity. nih.gov Computational screening has become an essential part of this process, allowing for the rapid evaluation of virtual compounds and the identification of key structural motifs responsible for a desired biological effect.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that develops mathematical models to predict the biological activity of compounds based on their physicochemical properties, known as molecular descriptors. nih.gov For quinoxaline derivatives, QSAR models have been successfully developed to predict activities such as anti-tubercular and histamine H4 receptor binding affinity. nih.govnih.gov

A typical QSAR study involves calculating a large number of molecular descriptors for a series of compounds with known activities. These descriptors can be categorized as:

Topological: Describing the atomic connectivity and shape of the molecule.

Electronic: Quantifying the electron distribution, such as dipole moment and orbital energies. dergipark.org.tr

Hydrophobic: Related to the molecule's partitioning between water and octanol (e.g., logP). dergipark.org.tr

Steric: Pertaining to the size and three-dimensional shape of the molecule.

Statistical methods are then used to build a model that correlates a subset of these descriptors with the observed biological activity. nih.gov Such a model could be used to predict the activity of this compound and guide the design of new, more potent analogues.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Quinoxaline Derivatives

| Descriptor Type | Example Descriptor | Information Provided |

| Electronic | Dipole Moment | Polarity and charge distribution of the molecule rsc.org |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability researchgate.net |

| Topological | Randic Shape Index | Molecular branching and complexity nih.gov |

| Physicochemical | logP | Lipophilicity and ability to cross cell membranes dergipark.org.tr |

| 3D-QSAR | Steric and Electrostatic Fields | 3D shape and charge influences on receptor binding nih.gov |

Molecular Docking and Dynamics Simulations with Biological Targets (In Silico Screening)

In silico screening, which includes molecular docking and molecular dynamics (MD) simulations, is a cornerstone of modern drug discovery. mdpi.comresearchgate.net These methods computationally predict how a ligand, such as this compound, might bind to the active site of a biological target, typically a protein or enzyme.

Molecular docking algorithms place the ligand into the binding site of a receptor in various conformations and orientations, scoring each pose based on its steric and energetic complementarity. nih.gov This allows for the identification of the most probable binding mode and an estimation of the binding affinity. Studies on related quinoxaline compounds have shown that they can form key interactions, such as hydrogen bonds and hydrophobic contacts, with residues in the active sites of enzymes like α-glucosidase, α-amylase, EGFR, and COX-2. nih.govnih.govrsc.orgrsc.org

Following docking, molecular dynamics (MD) simulations can be performed to provide a more detailed and dynamic picture of the ligand-receptor complex. nih.gov An MD simulation models the atomic motions of the system over time, typically nanoseconds, revealing the stability of the binding pose and the flexibility of the protein. nih.gov This technique helps to validate the docking results and provides deeper insights into the specific interactions that stabilize the complex. researchgate.netnih.gov

Table 4: Example of Molecular Docking Results for Quinoxaline Derivatives with Biological Targets Note: This table summarizes findings from studies on various quinoxaline derivatives to illustrate the type of data generated. The specific target and interactions for this compound would require a dedicated study.

| Compound Class | Biological Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| Phenylisoxazole quinoxalin-2-amine hybrids | α-Amylase & α-Glucosidase | -8.9 to -9.0 | ASP197, GLU233, ASP300 (Amylase); LYS1460, TRP1749 (Glucosidase) nih.gov |

| Diphenylquinoxaline-6-carbohydrazide hybrids | α-Glucosidase | -5.5 to -5.8 | ASP214, GLU276, ASP349 nih.gov |

| Novel quinoxaline derivatives | EGFR & COX-2 | Not specified | Gln178, Leu338, Ser339 (COX-2) rsc.org |

Ligand-Protein Interaction Prediction and Binding Mode Analysis

Molecular docking is a primary computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. This method models the interactions between the small molecule and the binding site of the target protein, calculating a scoring function to estimate the strength of the interaction, often expressed as binding energy.

Studies on various quinoxaline derivatives have demonstrated their potential to interact with a range of biological targets, including enzymes and kinases. For instance, molecular docking studies of novel phenylisoxazole quinoxalin-2-amine hybrids have been used to investigate their inhibitory potential against α-amylase and α-glucosidase, enzymes relevant to diabetes. nih.gov Similarly, other aminated quinoxaline derivatives have been docked into the ATP-binding cleft of Abl kinase, a target in leukemia research. researchgate.net

These computational analyses reveal the specific molecular interactions that stabilize the ligand-protein complex. The common types of interactions observed for quinoxaline scaffolds include:

Hydrogen Bonds: The nitrogen atoms within the quinoxaline ring and the amine substituent can act as hydrogen bond acceptors and donors, respectively, forming crucial connections with amino acid residues in the protein's active site.

π-π Stacking and Hydrophobic Interactions: The aromatic rings of the quinoxaline core frequently engage in π-π stacking with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. researchgate.net The methyl group contributes to hydrophobic interactions, further anchoring the ligand in the binding pocket.

In studies of quinoxaline derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), molecular docking has successfully correlated predicted binding modes with experimentally observed inhibitory activities. rsc.orgrsc.org These models show the ligands fitting into the catalytic binding pockets of their respective protein targets, guiding further structural modifications to enhance potency and selectivity.

| Quinoxaline Derivative Class | Protein Target | Predicted Key Interactions | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Phenylisoxazole quinoxalin-2-amine hybrids | α-Glucosidase | Hydrogen bonds, Hydrophobic interactions | -15.73 to -25.13 | nih.gov |

| Alkoxy substituted aminoquinoxalines | Abl Kinase | Hydrogen bonding with Glu286, Lys271; π-stacking | Not specified | researchgate.net |

| Quinoxaline carbohydrazide derivatives | EGFR Kinase | Hydrogen bonding, Hydrophobic interactions | Not specified | rsc.orgrsc.org |

| Quinoxaline carbohydrazide derivatives | COX-2 | Hydrogen bonding, Hydrophobic interactions | Not specified | rsc.orgrsc.org |

Conformational Changes Upon Ligand Binding and Protein Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing how the protein and ligand behave over time. MD simulations calculate the trajectory of atoms and molecules, providing insights into the stability of the ligand-protein complex, conformational changes in the protein, and the flexibility of different regions. theisticscience.comescholarship.org

The binding of a ligand can induce conformational changes in the target protein, a concept known as "induced fit," or it may bind to a pre-existing conformation in the protein's natural ensemble of structures, a process called "conformational selection." ucsf.edu MD simulations can help elucidate which mechanism is at play. For quinoxaline derivatives, MD studies have been used to confirm the stability of the docked poses within the active sites of enzymes like α-amylase and α-glucosidase. nih.gov These simulations showed that the selected compounds formed stable complexes with the enzymes, validating the docking results. nih.gov

Key parameters analyzed in MD simulations to understand protein dynamics upon ligand binding include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD value for the complex suggests that the ligand remains securely bound and the complex is in equilibrium.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify which parts of the protein are more flexible or more rigid. Ligand binding often leads to a decrease in the fluctuation of residues within the binding site, indicating stabilization.

For example, analysis of the binding of the noncompetitive antagonist MPEP to the mGlu5 receptor showed that the ligand stabilizes the inactive conformation of the receptor by interacting with a network of aromatic residues, preventing the conformational movements required for activation. nih.gov Although MPEP is not a quinoxaline, this study exemplifies how MD can reveal the mechanistic consequences of ligand binding on protein dynamics. Such simulations for this compound would be crucial to understand how its binding might allosterically modulate a target protein's function by altering its dynamic landscape.

| System/Derivative Class | Protein Target | Simulation Finding | Methodology | Reference |

|---|---|---|---|---|

| Phenylisoxazole quinoxalin-2-amine hybrids | α-Amylase and α-Glucosidase | Complexes exhibited relative stability during simulation. | Molecular Dynamics | nih.gov |

| General Enzyme-Inhibitor Complexes | HIV-1 RT, p38 MAP kinase, CDK2 | Ligand binding selects from a pre-existing ensemble of protein conformations. | Elastic Network Model Analysis | ucsf.edu |

| MPEP (Antagonist) | mGlu5 Receptor | Ligand stabilizes the inactive conformation of the receptor. | Homology Modeling & Mutational Analysis | nih.gov |

| General Protein-Ligand Systems | Various | N-glycosylation can decrease the dynamic fluctuation (RMSF) of a protein, leading to stability. | Molecular Dynamics | theisticscience.com |

Mechanism of Action

The mechanism of action for quinoxaline (B1680401) derivatives is diverse and dependent on their specific substitution patterns. In cancer research, some quinoxaline compounds have been shown to induce apoptosis (programmed cell death) by activating cellular caspases and promoting the cleavage of poly(ADP-ribose) polymerase (PARP). nih.govresearchgate.net Other quinoxaline derivatives act as inhibitors of specific enzymes, such as kinases, which are often overactive in cancer cells. mdpi.com The precise mechanism for 6-Methylquinoxalin-2-amine has not been elucidated, but it would likely involve interactions with biological macromolecules, influenced by its specific chemical structure.

Pharmacokinetics and Pharmacodynamics

There is no specific pharmacokinetic or pharmacodynamic data available for 6-Methylquinoxalin-2-amine. Studies on other quinoxaline (B1680401) derivatives indicate that their absorption, distribution, metabolism, and excretion (ADME) profiles can vary widely. For example, the lipophilicity and polarity of the molecule, influenced by its substituents, will affect its ability to cross cell membranes and the blood-brain barrier. The metabolic fate of the compound would likely involve oxidation and conjugation reactions in the liver.

Molecular Pharmacology and in Vitro Biological Assessment of 6 Methylquinoxalin 2 Amine and Its Analogues

In Vitro Enzyme Inhibition Studies

Derivatives of 6-Methylquinoxalin-2-amine have been investigated for their potential to inhibit various enzymes, particularly protein kinases, which are crucial regulators of cellular processes and are often implicated in disease.

Quinoxaline (B1680401) derivatives are recognized as a versatile class of kinase inhibitors. semanticscholar.org Analogues of this compound have shown inhibitory activity against several kinases. For instance, certain 2-amino-3-heteroarylquinoxalines have been developed as interleukin-8 receptor antagonists, indicating an interaction with the signaling pathways mediated by this receptor, which often involve kinase cascades. researchgate.net

Furthermore, the broader class of quinoxaline derivatives has been extensively studied as inhibitors of various tyrosine kinases. researchgate.net While specific data for this compound is not detailed, structure-activity relationship (SAR) studies of related quinoxalines suggest that the substitution pattern on the quinoxaline ring, including the position of the methyl group, plays a critical role in determining the specific kinase targets and the potency of inhibition. semanticscholar.org

The mechanism of action for many quinoxaline-based kinase inhibitors involves competitive binding to the ATP-binding site of the enzyme. The planar aromatic ring system of the quinoxaline core can mimic the adenine ring of ATP, allowing it to fit into the hydrophobic pocket of the kinase. The substituents on the quinoxaline ring then form additional interactions, such as hydrogen bonds and van der Waals forces, with surrounding amino acid residues, which determines the inhibitor's affinity and selectivity. nih.gov

For example, in a study of 2-amino-3-heteroarylquinoxalines, the optimization of substituents led to compounds with significant inhibitory activity, implying a well-defined binding mode within the target's active site. researchgate.net While specific kinetic parameters like Ki values for this compound are not available in the reviewed literature, the general mechanism for this class of compounds is understood to be competitive inhibition.

Receptor Binding and Ligand-Target Interaction Studies

The interaction of this compound analogues with specific receptors has been a subject of investigation, particularly in the context of G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. For example, structure-activity relationship studies on quinoxaline-based ligands for the 5-HT3A and 5-HT3AB receptors have been conducted. These studies revealed that substitutions on the quinoxaline ring, including amino groups at the 2-position, significantly influence binding affinity and selectivity. rsc.org Specifically, 2-amino-3-(4-methylpiperazin-1-yl)quinoxaline showed a preference for the 5-HT3A receptor. rsc.org While this is not this compound, it highlights that the 2-aminoquinoxaline scaffold is a viable pharmacophore for receptor binding.

The binding of quinoxaline derivatives to their protein targets is often characterized by a combination of hydrophobic and hydrogen bonding interactions. The nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline core can act as hydrogen bond acceptors, while the aromatic system participates in π-stacking and hydrophobic interactions. nih.gov The 2-amino group is a key feature, often forming critical hydrogen bonds with the protein backbone or specific amino acid side chains. sci-hub.se The methyl group at the 6-position can contribute to hydrophobic interactions within the binding pocket, potentially enhancing affinity and selectivity. semanticscholar.org

Cellular Biology Studies in Model Systems (In Vitro)

The enzymatic and receptor-level activities of this compound analogues translate into observable effects at the cellular level. In vitro studies using various cell lines have been instrumental in elucidating the cellular consequences of target engagement by these compounds.

Quinoxaline derivatives have demonstrated a range of cellular activities, including anti-inflammatory and anticancer effects. For instance, 2-amino-3-heteroarylquinoxalines that inhibit interleukin-8 receptor binding also inhibit IL-8-mediated neutrophil chemotaxis in vitro, demonstrating a clear cellular functional consequence of receptor antagonism. researchgate.net

In the context of cancer, various quinoxaline derivatives have been shown to inhibit the proliferation of cancer cell lines. The structure-activity relationship studies indicate that the nature and position of substituents on the quinoxaline ring are critical for cytotoxic activity. semanticscholar.org While specific data for this compound is limited, the general trend for 2-aminoquinoxaline derivatives suggests potential for antiproliferative effects.

Cell Viability and Proliferation Assays (e.g., MTS, SRB) in Specific Cell Lines

The antiproliferative activity of quinoxalin-6-amine analogues has been evaluated against a panel of human cancer cell lines. A synthesized library of these compounds was screened for its ability to inhibit cancer cell growth over a 72-hour period. nih.gov The screening identified several analogues with significant growth inhibitory effects. nih.govresearchgate.net

For instance, in a series of 2,3-substituted quinoxalin-6-amine analogues, compounds with furan substitutions at the 2 and 3 positions demonstrated superior growth inhibition compared to those with methyl, thiophene, or phenyl groups at the same positions. nih.gov Specifically, acetylated and phenylurea analogues showed notable activity, while tolylsulfonamide substitution at the 6-position was found to be unsuitable for growth inhibitory activity. nih.gov One particular bisfuranylquinoxalineurea analog demonstrated low micromolar potency against a range of cancer cell lines. nih.govnih.gov

Other studies have synthesized quinoxaline derivatives and assessed their activity against human non-small-cell lung cancer cells (A549). In one such study, two compounds, a bromo-substituted quinoxaline (compound 4m) and another derivative (compound 4b), showed potent anticancer activity with IC50 values of 9.32 ± 1.56 μM and 11.98 ± 2.59 μM, respectively, comparable to the clinical anticancer drug 5-fluorouracil. nih.gov

Table 1: Growth Inhibition of Cancer Cell Lines by Quinoxalin-6-amine Analogues

| Compound | R1 Substitution (at C2, C3) | R2 Substitution (at C6) | Cell Line | % Growth Inhibition at 20 µM |

|---|---|---|---|---|

| 5a | Furan | Acetyl | A549 (Lung) | 85 |

| 5a | Furan | Acetyl | HT29 (Colon) | 88 |

| 5a | Furan | Acetyl | PC3 (Prostate) | 83 |

| 5b | Furan | Phenylurea | A549 (Lung) | 75 |

| 5b | Furan | Phenylurea | HT29 (Colon) | 80 |

| 5f | Thiophene | Phenylurea | A549 (Lung) | 55 |

| 5f | Thiophene | Phenylurea | PC3 (Prostate) | 52 |

Data sourced from a study on 2,3-substituted quinoxalin-6-amine analogs. nih.gov

Induction of Apoptosis and Cell Cycle Modulation in In Vitro Cultures

Certain quinoxaline derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. The bisfuranylquinoxalineurea analog (referred to as 7c in one study) was found to trigger apoptosis through the activation of key effector proteins. nih.govresearchgate.net

Treatment of cells with this compound resulted in the activation of caspase-3 and caspase-7, which are crucial executioner caspases in the apoptotic pathway. nih.govnih.gov Activation of these caspases leads to the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP). researchgate.net The cleavage of PARP is a well-established hallmark of apoptosis. researchgate.netmdpi.com Studies confirmed that cells treated with the active quinoxalineurea analog showed significant PARP cleavage. nih.govnih.gov Furthermore, some derivatives have been found to induce cell cycle arrest, halting the proliferation of cancer cells. mdpi.com For example, certain novel semicarbazide/thiosemicarbazide derivatives were shown to arrest the cell cycle at the G2-M phase, leading to cell growth inhibition and apoptosis. mdpi.com

Molecular Pathway Modulation (e.g., Gene Expression, Protein Phosphorylation)

The molecular mechanisms underlying the apoptotic effects of quinoxalin-6-amine analogues involve the modulation of specific signaling pathways. The induction of apoptosis by the bisfuranylquinoxalineurea analog 7c was identified as being dependent on the Mcl-1 protein, an anti-apoptotic member of the Bcl-2 family. nih.govnih.gov This suggests that the compound may interfere with the function of Mcl-1, thereby promoting cell death.

In other related studies, a different series of quinoxaline derivatives was found to induce apoptosis by upregulating the expression of Nur77, an orphan nuclear receptor. mdpi.com This upregulation was followed by the nuclear export of Nur77, which is known to trigger a Nur77-mediated apoptotic pathway. mdpi.com The induction of Nur77 expression and subsequent PARP cleavage were observed to be concentration-dependent, indicating a direct role of the compound in activating this specific cell death pathway. mdpi.com

Antimicrobial Activity Evaluation in In Vitro Models

Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new anti-infective agents. nih.gov

Minimum Inhibitory Concentration (MIC) Determination against Bacterial and Fungal Strains

The antimicrobial efficacy of novel quinoxaline compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. idexx.dknih.gov

A series of C-2 amine-substituted quinoxaline analogues displayed good to moderate antibacterial activity against several bacterial strains. nih.gov Notably, compounds designated 5m–5p in the study were effective against both Gram-positive bacteria, such as Staphylococcus aureus (MICs of 4–16 μg/mL) and Bacillus subtilis (MICs of 8–32 μg/mL), and Gram-negative bacteria like Escherichia coli (MICs of 4–32 μg/mL). nih.govrsc.org These compounds also showed efficacy against drug-resistant strains, including methicillin-resistant S. aureus (MRSA) with MICs of 8–32 μg/mL. nih.govrsc.org Other studies have also reported the activity of new methyl-quinoxaline derivatives against Gram-positive bacteria and the fungus Candida albicans. nih.gov

Table 2: Minimum Inhibitory Concentrations (MIC) of Quinoxaline Analogues against Various Microbial Strains (μg/mL)

| Compound | S. aureus | B. subtilis | E. coli | MRSA |

|---|---|---|---|---|

| 5m | 16 | 32 | 16 | 32 |

| 5n | 8 | 16 | 8 | 16 |

| 5o | 8 | 8 | 8 | 8 |

| 5p | 4 | 8 | 4 | 8 |

Data represents a selection of C-2 amine-substituted quinoxaline analogues. nih.gov

Mechanisms of Action against Microbial Targets

Investigations into the antimicrobial mechanism of action have revealed that some quinoxaline derivatives exert their effect by disrupting the bacterial cell membrane. nih.govrsc.org The potent broad-spectrum antibacterial agent, compound 5p, was found to compromise the structural integrity of the cell membrane. nih.gov This damage leads to the leakage of essential intracellular components, ultimately resulting in bacterial cell death. nih.govrsc.org This mechanism of action, which involves direct physical damage to the bacterial cell, may be advantageous in overcoming existing antibiotic resistance mechanisms. mdpi.com Further bactericidal time-kill kinetic studies showed that at higher concentrations, this compound was capable of directly killing MRSA cells. rsc.org

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of quinoxaline derivatives. These studies have provided valuable insights into how different chemical substitutions on the quinoxaline scaffold influence their anticancer and antimicrobial activities. nih.govmdpi.com

For antiproliferative activity, SAR studies of 2,3-substituted quinoxalin-6-amine analogs revealed that:

Substitutions at C-2 and C-3: Furan groups at these positions lead to significantly better activity compared to methyl, thiophene, or phenyl groups. nih.gov

Substitution at C-6: Acetyl and phenylurea functionalities at the 6-amino position contribute to activity, whereas a tolylsulfonamide group is detrimental. nih.gov

For antibacterial activity, SAR studies of C-2 amine-substituted analogues indicated that:

Hydrophilicity: Increasing the hydrophilicity of the molecule, for instance by introducing a primary or secondary amino group, can enhance antibacterial potency and broaden the activity spectrum. nih.gov

Cationic Configuration: The presence of an amino residue can create a cationic configuration, which may help in overcoming bacterial resistance mechanisms. nih.gov

Specific Substitutions: The nature of the amine substituent at the C-2 position plays a critical role. For example, compound 5p, which has a specific amine substitution, was identified as a potent broad-spectrum agent with low cytotoxicity. nih.govrsc.org

These SAR findings are instrumental in guiding the rational design of new, more potent quinoxaline-based therapeutic agents. mdpi.com

Systematic Modification of this compound Structure and Analog Synthesis

The synthesis of a diverse library of quinoxaline analogues often begins with a core structure, such as a 2,3-substituted-6-aminoquinoxaline, which is then systematically modified. nih.gov A common foundational step is the condensation reaction of a 1,2-arylenediamine with a 1,2-dicarbonyl compound, which efficiently constructs the quinoxaline ring system. mtieat.orgresearchgate.net

Once the 6-aminoquinoxaline core is established, systematic modifications are primarily introduced by functionalizing the amino group at the 6-position. This has been achieved through various reactions to create a focused library of compounds. nih.gov Key synthetic transformations include:

Acetylation: Reaction with acyl chlorides, such as acetyl chloride, to form amide analogues. nih.gov

Urea Formation: Treatment with isocyanates, like phenylisocyanate, to yield corresponding phenylurea derivatives. nih.gov

Sulfonamide Synthesis: Reaction with sulfonyl chlorides, for instance, tosyl chloride, which can sometimes lead to rearranged or multiple substitution products depending on the other substituents on the quinoxaline ring. nih.govmdpi.com

Thiourea Formation: Reaction with isothiocyanates to generate quinoxalinylthiourea analogues. nih.gov

In addition to modifying the 6-amino group, diversity is also introduced by varying the substituents at the 2- and 3-positions of the quinoxaline ring. nih.gov For instance, libraries have been created with different R¹ groups at these positions, including methyl, furan, thiophene, and phenyl moieties. nih.gov This dual strategy of modifying both the 6-amino position and the 2,3-positions allows for a thorough exploration of the chemical space around the quinoxaline scaffold to probe for biological activity. nih.govresearchgate.net

Correlation of Specific Structural Features with In Vitro Biological Responses

The systematic synthesis of 6-aminoquinoxaline analogues has enabled detailed structure-activity relationship (SAR) studies, particularly for antiproliferative activity against various cancer cell lines. nih.govnih.gov Screening these focused libraries has revealed clear correlations between specific structural features and the observed in vitro biological effects.

Substitutions at the 2,3-Positions: The nature of the substituent at the 2- and 3-positions has a significant impact on biological activity. Research has shown that heterocyclic groups, particularly furan substitutions, are markedly superior to methyl, phenyl, or thiophene groups in conferring growth inhibitory activity against cancer cells. nih.gov Analogues featuring bisfuranyl substitutions at the 2,3-positions consistently demonstrate potent antiproliferative effects. nih.govresearchgate.net

Modifications at the 6-Amino Position: The functionality attached to the 6-amino group is another critical determinant of activity.

Urea and Thiourea Moieties: The introduction of urea and thiourea groups at the 6-position is generally favorable for antiproliferative activity. nih.gov

Sulfonamide Moiety: In contrast, sulfonamide substitution at the 6-position appears to be detrimental, leading to a loss of growth inhibitory activity. nih.gov

Size Effects: For phenylurea and thiourea derivatives, substitutions on the phenyl ring can influence activity. This suggests that the size and electronic properties of the substituent play a role in the biological response. nih.gov

A bisfuranylquinoxalineurea analogue was identified as a particularly potent compound, exhibiting low micromolar potency against a panel of human cancer cell lines. nih.govnih.gov The antiproliferative activity of this class of compounds has been linked to the induction of apoptosis. nih.govresearchgate.net

The table below summarizes the antiproliferative activity (GI₅₀) of selected 2,3-disubstituted-6-aminoquinoxaline analogues against the PC3 (prostate cancer) cell line, illustrating the structure-activity relationships.

| Compound ID | 2,3-Substituent (R¹) | 6-Position Substituent (X) | GI₅₀ (µM) against PC3 cells |

| 5a | 2,3-di(furan-2-yl) | Acetyl | 13.5 |

| 5b | 2,3-di(thiophen-2-yl) | Acetyl | >50 |

| 5e | 2,3-di(furan-2-yl) | Phenylurea | 3.2 |

| 5f | 2,3-di(thiophen-2-yl) | Phenylurea | 21.3 |

| 5i | 2,3-di(furan-2-yl) | Tosyl | >50 |

| 6a | 2,3-di(furan-2-yl) | Phenylthiourea | 2.8 |

| 6b | 2,3-di(thiophen-2-yl) | Phenylthiourea | 11.2 |

Data synthesized from findings reported in scientific literature. nih.govresearchgate.net

These findings underscore the importance of specific structural motifs for the in vitro biological activity of 6-aminoquinoxaline derivatives. The presence of 2,3-furan rings combined with a urea or thiourea group at the 6-position represents a promising combination for potent antiproliferative effects. nih.gov

Use in Polymer Chemistry and Functional Polymeric Materials

There is no available scientific literature detailing the use of this compound as a monomer in condensation polymerization for the synthesis of specialty polymers. Condensation polymerization typically involves the reaction of monomers with two or more functional groups, leading to the formation of a polymer and the elimination of a small molecule, such as water e3s-conferences.orgpressbooks.pub. For this compound to act as a monomer in traditional condensation polymerization, it would need to possess a second reactive functional group, or be reacted with a comonomer possessing two or more reactive sites.

While the amine group at the 2-position could potentially react with a dicarboxylic acid, diacyl chloride, or other difunctional electrophile to form a polyamide, no such polymers derived specifically from this compound have been reported in the literature. Research on quinoxaline-based polymers has typically focused on derivatives with functional groups at other positions, which are more conducive to creating extended conjugated systems for electronic applications.

No specific research articles or data were found describing the incorporation of this compound into functional polymers for electronic or optical applications. The general class of quinoxaline-containing polymers is of interest in materials science due to the electron-deficient nature of the quinoxaline ring system, which can be exploited to create materials with desirable electronic and photophysical properties. The optical properties of polymers can be modulated by the incorporation of specific chromophores rsc.org. However, the specific contribution of the 6-methyl and 2-amine substituents of the target compound to the electronic and optical properties of a polymer has not been documented.

The table below summarizes the lack of available data for key properties of polymers containing this compound.

| Property | Data for Polymers Containing this compound |

| Electronic Conductivity | Not Reported |

| Photoluminescence Quantum Yield | Not Reported |

| HOMO/LUMO Energy Levels | Not Reported |

| Thermal Stability (e.g., Td) | Not Reported |

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

There are no published studies on the synthesis of luminescent materials derived from this compound for use in the emissive layers of OLEDs. The development of new emitters for OLEDs is an active area of research, with a focus on materials that exhibit high quantum yields, tunable emission colors, and good thermal stability rsc.orgresearchgate.netresearchgate.net. Quinoxaline derivatives are known to be versatile scaffolds for the creation of electron-transporting and emissive materials nih.gov. However, the specific luminescent properties of derivatives of this compound have not been characterized in the context of OLED applications.

Consistent with the lack of its use in emissive layers, there is no information available regarding the charge transport properties or exciton dynamics of OLED devices incorporating this compound. The performance of an OLED is critically dependent on the balanced injection and transport of holes and electrons within the device architecture, as well as the efficient formation and radiative decay of excitons nih.gov. While quinoxaline-based materials are generally known for their good electron-transporting capabilities, the specific impact of the 6-methyl and 2-amine functionalities on these properties has not been investigated.

The following table indicates the absence of reported data for key OLED performance metrics related to this compound.

| OLED Performance Metric | Data for Devices Containing this compound |

| External Quantum Efficiency (EQE) | Not Reported |

| Luminous Efficacy | Not Reported |

| Charge Carrier Mobility | Not Reported |

| Emission Spectrum | Not Reported |

Role in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

There is no scientific literature describing the use of this compound as a ligand in coordination chemistry or for the construction of Metal-Organic Frameworks (MOFs). The nitrogen atoms of the quinoxaline ring system, as well as the exocyclic amine group, present potential coordination sites for metal ions rsc.orgmdpi.comresearchgate.netpressbooks.pub. Amine-functionalized ligands are of particular interest in the design of MOFs for applications such as gas storage and catalysis due to the potential for specific interactions with guest molecules rsc.org.

Despite the potential for this compound to act as a chelating or bridging ligand, no coordination complexes or MOFs based on this specific molecule have been synthesized and characterized. The synthesis of MOFs relies on the predictable coordination of metal ions with organic linkers to form extended porous structures researchgate.netrsc.org. The specific steric and electronic effects of the methyl and amine groups on the coordination behavior of this quinoxaline derivative have not been explored.

Ligand Design for Selective Metal Ion Complexation

The nitrogen atoms within the pyrazine ring and the exocyclic amino group of this compound provide excellent coordination sites for metal ions. This has led to its exploration as a key component in the design of ligands for selective metal ion complexation. The inherent rigidity of the quinoxaline backbone helps in pre-organizing the donor atoms, a crucial factor for achieving high binding affinity and selectivity. rsc.org

Derivatives of the 6-methylquinoxaline core have demonstrated notable success in the selective detection of specific metal ions. For instance, a sensor molecule, 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM), was designed as a colorimetric and fluorescent chemosensor. This compound exhibited high selectivity and sensitivity for iron(III) and copper(II) ions. arabjchem.org In the presence of Fe³⁺, the sensor showed a distinct color change from colorless to yellow, allowing for naked-eye detection. For Cu²⁺, a significant fluorescence quenching was observed. arabjchem.org Job plot analysis confirmed a 1:1 stoichiometric binding ratio for both the QM-Fe³⁺ and QM-Cu²⁺ complexes, indicating a well-defined complexation. arabjchem.org

The selectivity of such ligands can be attributed to a combination of factors including the electronic properties of the quinoxaline ring, the nature and position of substituents, and the geometric constraints imposed by the ligand's structure. The methyl group at the 6-position of this compound can influence the electronic density of the aromatic system and introduce steric effects, which can be fine-tuned in more complex ligand designs to achieve selectivity for a target metal ion over other competing ions. The coordination behavior of quinoxaline-based ligands with various transition metals like Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II) has been reported, often resulting in the formation of stable octahedral complexes. eurjchem.comresearchgate.net

Construction of Novel MOF Architectures Incorporating this compound Units

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The functionalization of these organic linkers is a key strategy to tune the properties of MOFs for specific applications. Amine-functionalized MOFs have garnered significant attention due to the ability of the amino groups to act as basic sites, enhance selective gas adsorption (particularly for CO₂), and serve as active centers for catalysis. rsc.orgnih.gov

While direct use of this compound as a primary linker in MOF synthesis is not extensively documented, its structure is highly suitable for incorporation into MOF architectures. To be used as a linker, the this compound molecule would need to be further functionalized with coordinating groups, such as carboxylates or pyridyls, to bridge metal centers. For example, the synthesis of a dicarboxylic acid derivative of this compound would create a bifunctional linker where the carboxylate groups build the framework, leaving the amino and methyl groups projecting into the pores of the MOF.

The incorporation of such amine-functionalized quinoxaline units into MOFs offers several advantages:

Enhanced CO₂ Capture: The basic amine functionality within the pores can significantly increase the affinity and selectivity for acidic gases like CO₂. rsc.orgmdpi.com

Catalytic Activity: The amine groups can act as catalytic sites for various organic transformations. rsc.org

Post-Synthetic Modification: The primary amine group provides a handle for further post-synthetic modifications, allowing for the introduction of more complex functionalities within the MOF channels. researchgate.net

The strategy of using mixed ligands, where a certain percentage of the primary linker is replaced with an amine-functionalized version, has been shown to be effective in tailoring the properties of MOFs like MIL-125 and UiO-66. nih.govresearchgate.net This approach could be used to systematically vary the concentration of this compound-derived units within a MOF to optimize its performance for applications such as gas separation or heterogeneous catalysis.

Development of Fluorescent Probes and Sensors

The inherent photophysical properties of the quinoxaline ring system make it an excellent fluorophore. The development of chemosensors based on quinoxaline derivatives has been an active area of research, with applications in the detection of ions, pH changes, and various biomolecules. nih.gov

Chemo- and Bio-Sensors for Specific Analytes (e.g., Ions, pH, Biomolecules)

The push-pull electronic nature of this compound, with its electron-donating amino and methyl groups and electron-accepting pyrazine ring, is conducive to the design of sensors that operate via intramolecular charge transfer (ICT). Perturbation of the ICT process upon interaction with an analyte can lead to observable changes in the absorption or fluorescence spectra.

Ion Sensing: As previously mentioned, a derivative of 6-methylquinoxaline has been successfully employed for the selective detection of Fe³⁺ and Cu²⁺. arabjchem.org Other quinoxaline-based sensors have been developed for the detection of ions like Hg²⁺ and Al³⁺, showcasing the versatility of this scaffold. nih.govmdpi.com The sensing mechanism often involves chelation of the metal ion, which alters the electronic structure of the fluorophore, leading to either fluorescence enhancement ("turn-on") or quenching ("turn-off"). nih.govmdpi.com

pH Sensing: Aminoquinoxaline derivatives have been shown to be effective dual colorimetric and fluorescent pH sensors, particularly in acidic aqueous media. mdpi.comresearchgate.net The protonation of the nitrogen atoms in the quinoxaline ring and/or the amino substituents at low pH alters the electronic distribution and the ICT character of the molecule. This results in significant shifts in the absorption and emission wavelengths, allowing for ratiometric sensing of pH. mdpi.commdpi.com Water-soluble quinoxaline derivatives have been developed that can function as pH indicators in the pH range of 1-5 without the need for organic co-solvents. mdpi.commdpi.com

Imaging Applications in In Vitro Biological Systems

Fluorescent probes are indispensable tools for visualizing biological processes within cells (in vitro). grotlilab.net The development of probes based on the quinoxaline scaffold is a promising avenue for cellular imaging. While direct in vitro imaging studies using this compound are not widely reported, the properties of related compounds highlight its potential. For instance, derivatives of the structurally similar N-(6-methoxypyridin-3-yl)quinoline-2-amine have been developed as positron emission tomography (PET) probes for imaging aggregated α-synuclein, a hallmark of Parkinson's disease. nih.gov

For a molecule to be an effective in vitro imaging agent, it should possess several key features:

Cell Permeability: The ability to cross the cell membrane to reach its intracellular target.

High Quantum Yield: Bright fluorescence for sensitive detection.

Photostability: Resistance to degradation upon exposure to excitation light.

Low Cytotoxicity: Minimal toxicity to the cells being studied.

Target Specificity: The ability to selectively accumulate in or bind to a specific organelle or biomolecule.

Derivatives of this compound could be designed to meet these criteria. By attaching specific targeting moieties, these fluorescent probes could be directed to organelles such as the nucleus or mitochondria. Furthermore, their fluorescence properties could be engineered to respond to changes in the intracellular environment, such as pH, ion concentration, or enzyme activity, enabling the dynamic imaging of cellular functions. nih.govrsc.orgmdpi.com

Catalytic Applications of this compound and its Derivatives

The application of quinoxaline derivatives extends into the realm of catalysis, where they can act as ligands for metal catalysts or as purely organic catalysts themselves.

Organocatalysis in Organic Transformations

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. Chiral primary and secondary amines are among the most powerful classes of organocatalysts, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions. rsc.orgcapes.gov.brrsc.org

This compound, possessing a primary amine group, is a potential scaffold for the design of novel organocatalysts. By introducing a chiral center into the molecule, for example, in a side chain attached to the quinoxaline core or the amino group, a chiral derivative of this compound could be synthesized. Such a catalyst could be employed in a variety of asymmetric transformations, including:

Aldol Reactions: Catalyzing the enantioselective addition of a ketone to an aldehyde.

Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Mannich Reactions: Promoting the three-component reaction of an aldehyde, an amine, and a carbonyl compound.

The rigid quinoxaline backbone would provide a well-defined steric environment around the catalytic amine group, which is essential for achieving high levels of stereocontrol. While the direct use of this compound as an organocatalyst is an area ripe for exploration, the principles of amine-based organocatalysis strongly support its potential in this field. unibo.itmdpi.com The additive effects of amines in promoting asymmetric hydrogenation reactions involving quinoxaline substrates further underscore the important role that amine-quinoxaline interactions can play in catalytic cycles. nih.gov

Advancements in Materials Science: Investigating this compound in Catalysis

A comprehensive review of the scientific literature reveals a notable gap in the application of this compound as a primary ligand in the fields of asymmetric and transition metal catalysis. Extensive searches for direct applications or detailed studies involving this specific compound in catalytic processes have not yielded sufficient data to construct a detailed analysis of its role in these areas.

While the broader family of quinoxaline derivatives has been explored for its coordination chemistry with various transition metals, specific research detailing the use of this compound or its immediate derivatives as ligands in catalytic reactions, complete with performance data such as reaction yields and enantiomeric excess, remains elusive. The available literature primarily focuses on the synthesis of different quinoxaline compounds and their potential biological activities, rather than their applications in catalysis.

Research has been conducted on more complex molecules containing a quinoxaline core, such as 2,3-di-(6-methyl-2-pyridyl)quinoxaline and 6-methyl-2,3-di-(2-dipyridyl)quinoxaline, which have been used to form complexes with transition metals like cobalt, nickel, and copper. However, these studies have predominantly concentrated on the synthesis and structural characterization of the resulting metal complexes, without extending to their application and performance in asymmetric or transition metal-catalyzed reactions.

Therefore, due to the absence of specific research findings and the corresponding data on the catalytic activity of this compound, a detailed and informative article on its role as a ligand in asymmetric or transition metal catalysis, as per the specified outline, cannot be generated at this time. Further experimental research would be required to explore and establish the potential of this compound in these advanced chemical applications.

Advanced Analytical Methodologies for the Detection and Quantification of 6 Methylquinoxalin 2 Amine

Chromatographic Separations for Isolation and Purity Assessment

Chromatography is a cornerstone for the separation, isolation, and purity assessment of chemical compounds. mpg.de Its high resolving power makes it indispensable for analyzing 6-methylquinoxalin-2-amine, particularly when present in intricate matrices. The selection of a specific chromatographic technique depends on the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a dominant technique for the analysis of non-volatile or thermally sensitive compounds like this compound. ijtsrd.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, leveraging the compound's moderate polarity.

Method Development: The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation and peak shape. ijtsrd.com For this compound, a typical method would employ a C18 stationary phase, which provides excellent retention and selectivity for aromatic compounds.

A gradient elution is often preferred to ensure the efficient elution of the target analyte while separating it from potential impurities. The mobile phase typically consists of an aqueous component, often buffered or acidified (e.g., with formic acid to improve peak shape), and an organic modifier like acetonitrile or methanol. nih.govgoogle.com Detection is commonly performed using a Diode Array Detector (DAD) or UV detector, set at a wavelength corresponding to one of the absorption maxima of the quinoxaline (B1680401) ring system. nih.govrasayanjournal.co.in

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | DAD at 320 nm and 360 nm |

| Injection Volume | 10 µL |

Method Validation: Once developed, the HPLC method must be validated according to established guidelines (e.g., ICH) to ensure its reliability, accuracy, and precision. ijtsrd.comd-nb.info Validation encompasses several key performance characteristics.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is confirmed by the absence of interfering peaks at the retention time of this compound in a blank sample.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.

Accuracy: The closeness of test results to the true value, often determined by spike-recovery experiments.

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 2: Representative HPLC Method Validation Data

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (R²) | 0.9995 | R² ≥ 0.999 |

| Range | 1 - 100 µg/mL | - |

| Accuracy (Recovery %) | 98.5% - 101.2% | 98.0% - 102.0% |

| Precision (RSD%) | ||

| - Repeatability | < 1.5% | RSD ≤ 2.0% |

| - Intermediate Precision | < 1.8% | RSD ≤ 2.0% |

| LOD | 0.07 µg/mL | - |

| LOQ | 0.21 µg/mL | - |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. cdc.gov However, primary amines like this compound often exhibit poor chromatographic behavior (e.g., peak tailing) due to their polarity and tendency to adsorb onto the stationary phase. bre.com Therefore, derivatization is typically required to increase volatility and thermal stability, and to improve peak shape. researchgate.netsigmaaldrich.com

Derivatization: Acylation is a common derivatization strategy for primary amines. researchgate.net Reagents such as trifluoroacetic anhydride (TFAA) or pentafluorobenzoyl chloride react with the amino group to form a stable, non-polar, and highly volatile amide derivative. This process also introduces electrophoric groups, which enhances sensitivity for detectors like the Electron Capture Detector (ECD).

GC-MS Analysis: Following derivatization, the sample is analyzed by GC coupled with a mass spectrometer (GC-MS). The MS detector provides not only quantification but also structural information, confirming the identity of the analyte based on its mass spectrum and fragmentation pattern.

Table 3: Hypothetical GC-MS Method for Derivatized this compound

| Parameter | Condition |

| Derivatization Reagent | Trifluoroacetic Anhydride (TFAA) |

| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, 1.2 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | 50 - 500 m/z |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) is a hybrid technique that combines advantages of both GC and HPLC. libretexts.org It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase, which provides low viscosity and high diffusivity, enabling fast and efficient separations. diva-portal.org

While the this compound molecule itself is achiral, SFC is the preeminent technique for chiral separations. fagg.be Should the compound be used as a synthon to create a larger chiral molecule, or if it is derivatized using a chiral reagent, SFC would be the method of choice for separating the resulting enantiomers. This process requires a chiral stationary phase (CSP). CSPs based on polysaccharides (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptides are widely used and exhibit broad enantioselectivity. fagg.be

The mobile phase in SFC often includes a small percentage of an organic modifier (e.g., methanol, ethanol) to increase the elution strength for polar analytes. diva-portal.org Acidic or basic additives may also be incorporated to improve the peak shape and resolution of ionizable compounds. researchgate.net

Spectrophotometric and Spectrofluorometric Quantification Methods

Spectroscopic methods offer rapid and sensitive alternatives to chromatography for quantification, especially when a high degree of separation is not required or after the analyte has been isolated.

Derivative UV-Vis Spectrophotometry for Complex Matrices

UV-Visible spectrophotometry is based on the absorption of light by molecules containing chromophores. The quinoxaline ring system possesses strong π-π* and weaker n-π* electronic transitions, leading to characteristic absorption bands in the UV and near-visible regions. nih.govresearchgate.net Direct spectrophotometry can be used for quantification in pure solutions using the Beer-Lambert law.